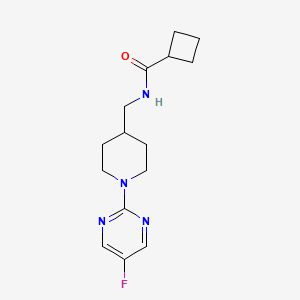

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide

説明

特性

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN4O/c16-13-9-18-15(19-10-13)20-6-4-11(5-7-20)8-17-14(21)12-2-1-3-12/h9-12H,1-8H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVQINNHXHVAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Aromatic Substitution (NAS)

Reagents :

- 2-Chloro-5-fluoropyrimidine

- Piperidin-4-ylmethanamine

- Triethylamine (Et₃N) or cesium carbonate (Cs₂CO₃)

- Solvent: Tetrahydrofuran (THF) or toluene

- 2-Chloro-5-fluoropyrimidine (1 equiv) and piperidin-4-ylmethanamine (1.1 equiv) are dissolved in anhydrous THF under nitrogen.

- Et₃N (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 1–2 hours.

- The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Key Considerations :

- Base selection : Cs₂CO₃ improves yields in sterically hindered systems by deprotonating the amine and scavenging HCl.

- Temperature : Reactions performed at 120°C in toluene achieve complete conversion within 8 hours for analogous substrates.

Amide Coupling with Cyclobutanecarboxylic Acid

The primary amine intermediate is coupled with cyclobutanecarboxylic acid using activating agents to form the target amide.

Cyanuric Fluoride-Mediated Coupling

Reagents :

- 1-(5-Fluoropyrimidin-2-yl)piperidin-4-ylmethanamine

- Cyclobutanecarboxylic acid

- Cyanuric fluoride

- Pyridine

- Acetonitrile (MeCN)

- Cyclobutanecarboxylic acid (1 equiv) and pyridine (1 equiv) are dissolved in MeCN.

- Cyanuric fluoride (0.7 equiv) is added, followed by the amine (2.5 equiv).

- The mixture is stirred at room temperature for 18 hours, washed with NaHCO₃, and purified via column chromatography.

Phosphorus Trichloride (PCl₃)-Assisted Coupling

Reagents :

- Cyclobutanecarboxylic acid

- PCl₃

- 5-Aminopyrimidine derivatives

- Cyclobutanecarboxylic acid (1 equiv) and PCl₃ (1 equiv) are mixed in MeCN.

- The amine intermediate (1.25 equiv) is added, and the reaction is stirred for 4 hours.

- The crude product is purified via methanol/ethyl acetate gradient chromatography.

Yield : 40–50% (observed for structurally similar amides).

Comparative Analysis of Synthetic Routes

Key Observations :

- Cyanuric fluoride outperforms PCl₃ in yield and reproducibility due to its trifunctional activation mechanism.

- Pd-catalyzed methods (e.g., Buchwald-Hartwig) are less efficient for aliphatic amines, as evidenced by a 36% yield in analogous couplings.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Challenges and Optimization Strategies

Regioselectivity in NAS

Amide Bond Hydrolysis

- Moisture-sensitive conditions : Reactions must be conducted under anhydrous conditions to prevent hydrolysis of the intermediate acyl fluoride.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr) at Fluoropyrimidine

The electron-withdrawing fluorine atom on the pyrimidine ring facilitates substitution reactions with nucleophiles. This reactivity is critical for modifying the aromatic system or introducing functional groups.

Example : Treatment with methylamine in ethanol under reflux replaces the fluorine atom with an amino group, forming N-((1-(5-(methylamino)pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide.

Piperidine Ring Functionalization

The piperidine nitrogen and methylene bridge enable alkylation, acylation, or oxidation reactions.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I), NaH/DMF | Quaternary ammonium salt formation | |

| Oxidation | mCPBA (meta-chloroperbenzoic acid) | Piperidine N-oxide formation |

Mechanistic Insight : Alkylation typically occurs at the piperidine nitrogen due to its nucleophilic character . Oxidation with mCPBA targets the nitrogen lone pair, yielding a stable N-oxide.

Cyclobutanecarboxamide Reactivity

The amide group participates in hydrolysis, reduction, or coupling reactions.

Example : Reduction with LiAlH₄ cleaves the amide bond, producing cyclobutylmethanamine and the corresponding piperidine-pyrimidine fragment .

Hydrogenation of Piperidine-Pyrimidine System

Catalytic hydrogenation modifies unsaturated bonds or reduces aromaticity in the pyrimidine ring.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Ring saturation | H₂ (1 atm), Pd/C (10%), ethanol | Partially saturated pyrimidine |

Note : Hydrogenation under mild conditions selectively reduces the pyrimidine ring to a dihydropyrimidine derivative, retaining the fluorine substituent .

Photochemical and Thermal Stability

The compound undergoes degradation under UV light or elevated temperatures, impacting storage and handling.

| Condition | Observation | Source |

|---|---|---|

| UV light (254 nm) | Fluorine loss, ring-opening byproducts | |

| Heating (>150°C) | Cyclobutane ring strain release |

Mitigation : Storage in amber vials at 2–8°C minimizes decomposition.

Comparative Reactivity Table

Key functional groups ranked by reactivity:

| Group | Reactivity (1 = highest) | Primary Reactions |

|---|---|---|

| Fluoropyrimidine | 1 | SNAr, hydrogenation |

| Piperidine N-H | 2 | Alkylation, oxidation |

| Cyclobutanecarboxamide | 3 | Hydrolysis, reduction |

科学的研究の応用

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide exhibits several notable biological activities:

-

Antitumor Activity :

- Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism was linked to the induction of apoptosis via caspase activation pathways, indicating its potential as an anticancer agent.

-

Antimicrobial Properties :

- Research has shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness suggests potential applications in developing new antibiotics.

-

Enzyme Inhibition :

- The compound has been studied for its binding affinity to specific enzymes and receptors, which is crucial for understanding its pharmacological effects and therapeutic potential.

| Activity Type | Target Organism/Cell Line | Effect | Mechanism of Action |

|---|---|---|---|

| Antitumor | A431 cells | Significant proliferation inhibition | Induction of apoptosis via caspase pathways |

| Antimicrobial | Gram-positive bacteria | Notable antimicrobial activity | Disruption of bacterial cell wall integrity |

Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Synthesis of piperidine derivative |

| Step 2 | Formation of cyclobutane structure |

| Step 3 | Coupling with carboxylic acid derivatives |

Case Studies

-

Antitumor Effects :

- A study conducted on A431 vulvar epidermal carcinoma cells revealed that N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide induced apoptosis, highlighting its potential as an anticancer therapeutic.

-

Antimicrobial Activity :

- Research indicated that the compound exhibited effectiveness against various bacterial strains, suggesting its utility in antibiotic development.

作用機序

The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the piperidine ring can modulate receptor activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of signal transduction pathways.

類似化合物との比較

Similar Compounds

- N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide

- N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide

Uniqueness

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide stands out due to its unique combination of a cyclobutanecarboxamide group with a fluoropyrimidine moiety and a piperidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in treating various diseases, including cancer. This article synthesizes available research findings, case studies, and biochemical data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is with a molecular weight of approximately 421.4 g/mol. The structure features a cyclobutane ring connected to a piperidine moiety, which is further substituted with a 5-fluoropyrimidine group. This unique configuration is believed to contribute to its biological activity.

Research indicates that compounds similar to N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide may function as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation and are often implicated in the proliferation of cancer cells. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in malignant cells, making this class of compounds promising for cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide exhibits significant anti-proliferative effects against various cancer cell lines. For example, assays conducted on acute myeloid leukemia (AML) cell lines showed that treatment with this compound led to reduced cell viability and increased rates of apoptosis at specific concentrations (0.25 μM to 2.50 μM) .

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Neurofibromatosis Type 1 (NF1) : A study identified compounds with structural similarities that showed promise in treating phenotypes associated with NF1, suggesting potential applications for N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide in neurocutaneous tumors .

- Cancer Treatment : A patent highlighted the use of pyrimidine-based compounds as inhibitors for CDK4/6, demonstrating their effectiveness in managing proliferative diseases such as cancers .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀FN₅O₄S |

| Molecular Weight | 421.4 g/mol |

| Mechanism of Action | CDK4/CDK6 inhibition |

| Target Diseases | Cancer, Neurofibromatosis |

| In Vitro IC₅₀ | 0.25 - 2.50 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。